

Application Notes and Protocols: Cephalosporin C Zinc Salt in Enzymology Research

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Compound of Interest

Compound Name: Cephalosporin C Zinc Salt

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Cephalosporin C Zinc Salt** in enzymology research, with a primary focus on its role as a potent inhibitor of the enzyme Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1). This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate the integration of this compound into your research workflows.

Application: Inhibition of SAMHD1 dNTPase Activity

Cephalosporin C Zinc Salt has been identified as a potent inhibitor of SAMHD1, a key enzyme in cellular nucleotide metabolism and innate immunity.^{[1][2][3][4][5]} SAMHD1's function is to hydrolyze deoxynucleoside triphosphates (dNTPs), thereby regulating their intracellular concentration. This activity is crucial in preventing the replication of viruses, such as HIV-1, in non-dividing cells by limiting the availability of DNA building blocks. The inhibitory action of **Cephalosporin C Zinc Salt** on SAMHD1 makes it a valuable tool for studying the enzyme's function and for the development of potential therapeutic agents that modulate its activity. The presence of zinc is largely responsible for the inhibitory effect.^{[1][6]}

Quantitative Data: Inhibition of SAMHD1

The following table summarizes the key quantitative data for the inhibition of SAMHD1 by **Cephalosporin C Zinc Salt**.

Parameter	Value	Enzyme	Substrate	Assay Conditions	Reference
IC ₅₀	1.1 ± 0.1 μM	Human SAMHD1	dGTP (0.1 mM)	Enzyme-coupled colorimetric assay with pyrophosphatase.	[1][6]
Potency vs. Sodium Salt	~200-fold more potent	Human SAMHD1	dGTP	Comparison with Cephalosporin C Sodium Salt (IC ₅₀ = 213 ± 30 μM).	[3][6]

Experimental Protocol: SAMHD1 Inhibition Assay using a High-Throughput Enzyme-Coupled Colorimetric Method

This protocol is adapted from a high-throughput screening assay used to identify SAMHD1 inhibitors.[1][6][7]

Principle:

SAMHD1 hydrolyzes a dNTP substrate (e.g., dGTP) to a deoxynucleoside and inorganic triphosphate (PPPi). A coupling enzyme, inorganic pyrophosphatase (PPase), then hydrolyzes the PPPi into three molecules of inorganic phosphate (Pi). The released Pi is detected and quantified using a colorimetric reagent, such as Malachite Green, which forms a colored complex with phosphate that can be measured spectrophotometrically. The inhibition of SAMHD1 by **Cephalosporin C Zinc Salt** results in a decrease in the amount of Pi generated, leading to a reduced colorimetric signal.

Materials:

- Recombinant human SAMHD1 protein
- Inorganic Pyrophosphatase (PPase) from E. coli
- **Cephalosporin C Zinc Salt** (solubilized in an appropriate solvent, e.g., DMSO)[2]
- dGTP (or other dNTP substrate)
- Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂
- Quenching Solution: EDTA (final concentration of 20 mM)
- Malachite Green (or other phosphate detection reagent)
- 96-well microplates
- Microplate reader

Procedure:

- Compound Preparation: Prepare a stock solution of **Cephalosporin C Zinc Salt** in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations for IC₅₀ determination.
- Enzyme and Substrate Preparation:
 - Prepare an enzyme master mix containing SAMHD1 (final concentration ~0.5 μM) and PPase (final concentration ~5 μM) in the reaction buffer.
 - Prepare a substrate solution of dGTP (final concentration 0.1 mM) in the reaction buffer.
- Assay Setup:
 - In a 96-well plate, add a small volume (e.g., 1 μL) of the diluted **Cephalosporin C Zinc Salt** or control solvent (for no-inhibitor and positive controls) to the respective wells.
 - Add the enzyme master mix to all wells except the negative control wells (which should contain only PPase).

- Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Initiation of Reaction: Initiate the enzymatic reaction by adding the dGTP substrate solution to all wells.
- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a fixed time (e.g., 20 minutes). The reaction time should be within the linear range of the assay.
- Quenching the Reaction: Stop the reaction by adding the quenching solution (EDTA) to all wells.
- Color Development: Add the Malachite Green reagent to all wells and incubate for a specified time (e.g., 15-30 minutes) to allow for color development.
- Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~630 nm for Malachite Green) using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the negative control (no SAMHD1) from all other readings.
 - Calculate the percentage of inhibition for each concentration of **Cephalosporin C Zinc Salt** compared to the no-inhibitor control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

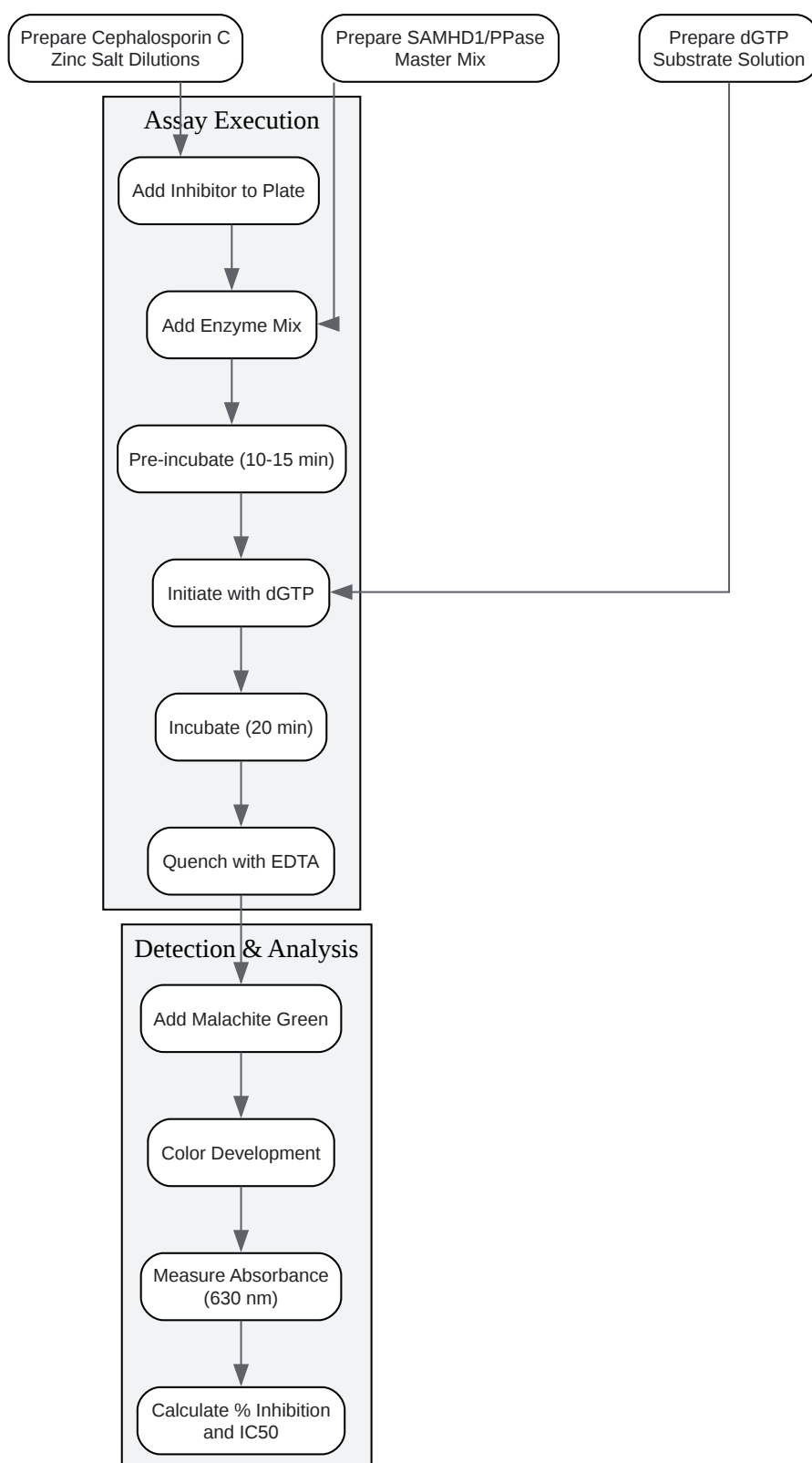
Secondary Application: Pro-drug for Metallo- β -Lactamase Inhibitors

While **Cephalosporin C Zinc Salt** itself is not a direct inhibitor of metallo- β -lactamases (MBLs), the cephalosporin scaffold is utilized in a pro-drug strategy to deliver zinc-chelating inhibitors to the active site of these zinc-dependent enzymes.[8] MBLs are a significant cause of antibiotic resistance as they can hydrolyze a broad spectrum of β -lactam antibiotics. The principle of this pro-drug approach is that the β -lactam ring of the cephalosporin is hydrolyzed by the MBL, which in turn releases an attached zinc-binding group, leading to the inhibition of

the enzyme. This targeted delivery mechanism enhances the selectivity of the inhibitor for the MBL.

Visualizations

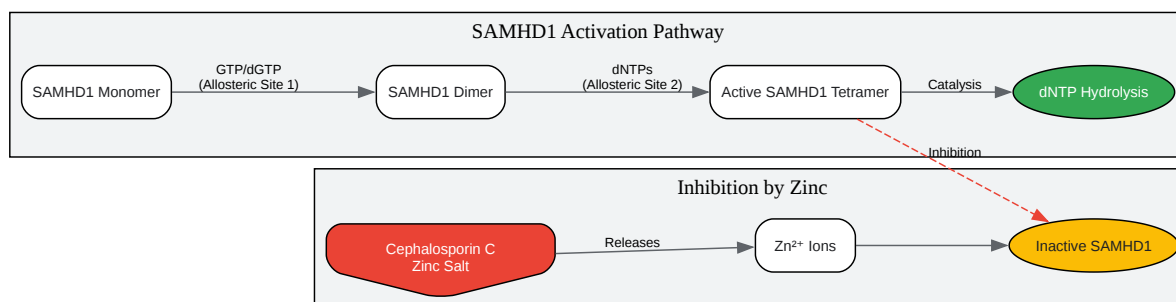
Experimental Workflow for SAMHD1 Inhibition Assay



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Caption: Workflow for the SAMHD1 enzyme inhibition assay.

Logical Diagram of SAMHD1 Activation and Inhibition



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Caption: Allosteric activation of SAMHD1 and its inhibition by zinc.

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